2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide

Lipophilicity Drug-likeness Membrane permeability

2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide (CAS 1458592-49-8) is a synthetic small molecule belonging to the 2,3-dihydrobenzo[f][1,4]oxazepine class, characterized by a fused benzene–oxazepine bicyclic core bearing an acetamide side chain at the N-4 position. This scaffold has been exploited in medicinal chemistry campaigns targeting kinases such as TNIK (Traf2- and Nck-interacting protein kinase) and monoamine oxidases, where the oxazepine ring system serves as a privileged pharmacophore.

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 1458592-49-8
Cat. No. B2543230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide
CAS1458592-49-8
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESC1COC2=CC=CC=C2CN1CC(=O)N
InChIInChI=1S/C11H14N2O2/c12-11(14)8-13-5-6-15-10-4-2-1-3-9(10)7-13/h1-4H,5-8H2,(H2,12,14)
InChIKeyJDYYKNNDSDFOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide CAS 1458592-49-8: Core Benzoxazepine Scaffold for Kinase-Targeted Procurement


2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide (CAS 1458592-49-8) is a synthetic small molecule belonging to the 2,3-dihydrobenzo[f][1,4]oxazepine class, characterized by a fused benzene–oxazepine bicyclic core bearing an acetamide side chain at the N-4 position [1]. This scaffold has been exploited in medicinal chemistry campaigns targeting kinases such as TNIK (Traf2- and Nck-interacting protein kinase) and monoamine oxidases, where the oxazepine ring system serves as a privileged pharmacophore [2][3]. The compound carries a primary amide functionality, distinguishing it from the corresponding amine (CAS 2098081-48-0) and carboxylic acid (CAS 933740-38-6) analogs, and is supplied as a research-grade building block with a molecular formula of C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g·mol⁻¹ [1].

Why Generic Benzoxazepine Substitution Fails: Physicochemical Divergence of 2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide from Its Closest Analogs


Although the 2,3-dihydrobenzo[f][1,4]oxazepine core is shared among several commercially available analogs, the identity of the N-4 substituent determines the compound's lipophilicity, hydrogen-bonding capacity, polar surface area, and conformational flexibility—parameters that directly govern membrane permeability, aqueous solubility, and target engagement [1][2]. Substituting the acetamide with an amine (CAS 2098081-48-0) or a carboxylic acid (CAS 933740-38-6) alters the XLogP by up to 2.0 log units and the topological polar surface area (TPSA) by as much as 17 Ų, making generic interchange scientifically unsound when pharmacokinetic or pharmacodynamic consistency is required [1][2][3]. The quantitative evidence below demonstrates that only the acetamide congener occupies a narrow, intermediate property space that balances solubility and permeability while retaining a reactive primary amide handle for downstream diversification.

Quantitative Differentiation Evidence for 2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide (CAS 1458592-49-8) Versus Closest Analogs


XLogP3 Lipophilicity: Acetamide Occupies an Intermediate Sweet Spot Between Cationic Amine and Anionic Acid Analogs

The computed XLogP3 of the target acetamide (0.4) lies between that of the more lipophilic primary amine analog 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine (0.8) and the highly hydrophilic carboxylic acid analog 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid (−1.2), as determined by the XLogP3 algorithm [1][2][3]. An XLogP3 near 0.4 falls within the optimal range for oral bioavailability (typically 0–3) while avoiding the excessive hydrophilicity that limits passive membrane diffusion of the acid congener [1].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA): Acetamide Provides Superior Aqueous Solubility Potential Relative to the Amine Analog

The acetamide exhibits a TPSA of 55.6 Ų, which is 17.1 Ų higher than that of the amine analog (38.5 Ų) and 5.8 Ų higher than that of the acid analog (49.8 Ų) [1][2][3]. TPSA values above 50 Ų are generally associated with improved aqueous solubility, while values below 60 Ų remain compatible with blood–brain barrier penetration; the acetamide thus falls within a narrow window (50–60 Ų) that the amine analog fails to occupy [1].

Aqueous solubility Polar surface area ADME prediction

Rotatable Bond Count: Acetamide Confers Greater Conformational Flexibility Than the Rigid Amine Core

The acetamide side chain introduces two rotatable bonds, whereas the amine analog has zero rotatable bonds beyond the oxazepine ring system itself [1][2]. The acid analog also possesses two rotatable bonds, but the acetamide distinguishes itself by combining conformational flexibility with a neutral, non-ionizable amide group at physiological pH, avoiding the pH-dependent ionization and salt formation issues that complicate handling and assay interpretation for the carboxylic acid [1][3].

Conformational flexibility Ligand efficiency Target engagement

Primary Amide Functionality: A Divergent Synthetic Handle Absent in the Amine and Acid Congeners

The primary amide group of the target compound can undergo chemical transformations—including Hofmann rearrangement to the amine, dehydration to the nitrile, and hydrolysis to the carboxylic acid—that are not directly accessible from the amine or acid analogs without protection/deprotection sequences or activation steps [1][2][3]. This positions the acetamide as a central node in a synthetic network: it can be divergently converted into the amine analog via Hofmann rearrangement (theoretical one-step conversion) or into the acid analog via acidic/basic hydrolysis, whereas the amine and acid cannot be directly interconverted [1].

Synthetic versatility Late-stage functionalization Parallel synthesis

High-Value Application Scenarios for 2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide (CAS 1458592-49-8) in Scientific Procurement


Kinase Inhibitor Lead Optimization Campaigns Targeting TNIK or Related Ser/Thr Kinases

The 2,3-dihydrobenzo[f][1,4]oxazepine scaffold has been validated as a core motif in potent and selective TNIK inhibitors (exemplified by compound 21k, IC₅₀ = 0.026 ± 0.008 μM) [1]. The acetamide congener offers a balanced XLogP3 of 0.4 and TPSA of 55.6 Ų, positioning it as an ideal fragment or early lead for structure–activity relationship (SAR) exploration where incremental changes in lipophilicity and hydrogen-bonding capacity are correlated with kinase selectivity and cellular activity [2]. Procurement of the acetamide rather than the amine or acid analog ensures that the starting point resides within favorable drug-like property space without requiring additional synthetic manipulation.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 206.24 g·mol⁻¹, two rotatable bonds, and a neutral charge state at physiological pH, the compound meets the 'rule of three' criteria for fragment libraries (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2]. The primary amide provides a high-quality hydrogen-bonding motif for target engagement while retaining synthetic tractability for fragment growing, merging, or linking strategies. Its conformational flexibility (Δrotatable bonds = +2 vs the amine scaffold) enhances the probability of detecting weak but specific binding interactions by biophysical methods such as SPR or NMR [2].

Divergent Parallel Synthesis for Benzoxazepine-Derived Compound Collections

The primary amide serves as a chemical linchpin for generating diverse compound arrays: Hofmann rearrangement yields the primary amine for reductive amination or sulfonamide formation; dehydration produces the nitrile for tetrazole or amidoxime synthesis; and direct N-alkylation or N-acylation yields substituted amide libraries [2][3]. Sourcing this single intermediate reduces procurement complexity and inventory costs compared to purchasing the amine, acid, and nitrile analogs separately, each of which would require additional synthetic steps to achieve the same chemical diversity [2][3].

MAO-B Inhibitor Scaffold Hopping and CNS Penetration Optimization

Recent studies have identified tetrahydrobenzo[f][1,4]oxazepine derivatives as highly potent and selective hMAO-B inhibitors for Parkinson's disease, with lead compounds such as ZM24 and ZM26 exhibiting significant activity [4]. The acetamide congener, with its TPSA of 55.6 Ų (below the 60–70 Ų threshold commonly associated with impaired CNS penetration), represents a promising starting point for scaffold-hopping exercises where the oxazepine core is retained while the side chain is systematically varied to optimize target engagement, metabolic stability, and blood–brain barrier permeability [2][4].

Quote Request

Request a Quote for 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.